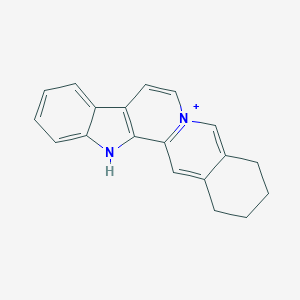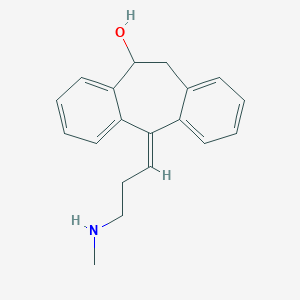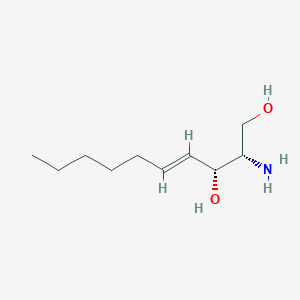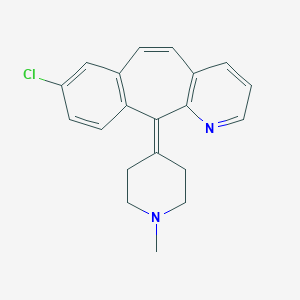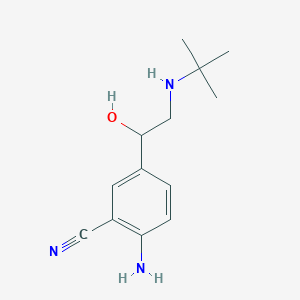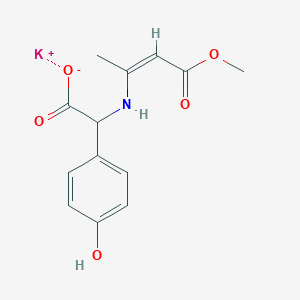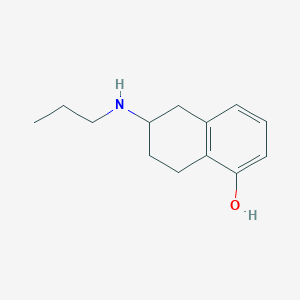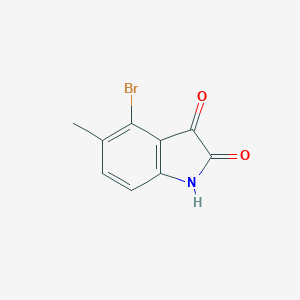
4-Bromo-5-methylisatin
Overview
Description
4-Bromo-5-methylisatin is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is a derivative of isatin, characterized by a bromine atom at the fourth position and a methyl group at the fifth position on the isatin ring. This compound is known for its red crystalline appearance and is primarily used as an intermediate in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylisatin can be synthesized through various methods. One common approach involves the bromination of 5-methylisatin. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Quinones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methylisatin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylisatin involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The bromine and methyl groups on the isatin ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Isatin: The parent compound without the bromine and methyl groups.
5-Bromo-2,3-dihydro-1H-indole-2,3-dione: A similar compound with bromine at a different position.
5-Methylisatin: Lacks the bromine atom but has the methyl group at the same position.
Uniqueness: 4-Bromo-5-methylisatin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVQCARZCYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346325 | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-84-6 | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-methylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 4-Bromo-5-methylisatin in pharmaceutical chemistry?
A1: this compound is a key starting material in the synthesis of Nolatrexed Dihydrochloride [, ]. Nolatrexed is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, making it a target for anticancer therapies.
Q2: How is this compound transformed into Nolatrexed Dihydrochloride?
A2: Several synthetic routes utilize this compound as a precursor to Nolatrexed Dihydrochloride. One approach involves a multi-step process including a Baeyer-Villiger reaction, esterification, cyclization, an Ullmann reaction, and finally, salt formation to yield the final product []. A newer method utilizes potassium peroxydisulfate and sodium methoxide to directly convert this compound into the methyl anthranilate intermediate, simplifying the synthesis []. This newer method also optimizes the Ullmann reaction and copper removal steps, resulting in higher yield and purity.
Q3: Aside from Nolatrexed, are there other applications for this compound in chemical synthesis?
A3: Yes, research demonstrates that this compound can be used to synthesize 2-Amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one []. This synthesis highlights the versatility of this compound as a building block for various heterocyclic compounds, which are commonly found in pharmaceuticals and biologically active molecules. Additionally, the research discovered that 4-mercaptopyridine and its analogues can protect the bromo group on the quinazoline ring from unwanted substitution reactions during synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
